Triethoxy(pent-4-enyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
131713-25-2 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
triethoxy(pent-4-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |
InChI Key |
OCANZHUXNZTABW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC=C)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Triethoxy Pent 4 Enyl Silane and Its Derivatives
Direct Synthesis Routes for Alkoxysilanes
Direct synthesis methods offer a more streamlined approach to producing alkoxysilanes by reacting elemental silicon with alcohols. These processes are often catalyzed and can be enhanced by techniques such as microwave irradiation to improve efficiency and yield.
Catalytic Reactions of Silicon with Alcohols
The direct reaction of silicon with an alcohol, such as ethanol (B145695), in the presence of a catalyst is a cornerstone of industrial alkoxysilane production. This method, often referred to as the Direct Process or Rochow Reaction, is particularly effective for synthesizing trialkoxysilanes. google.com Copper or copper compounds are typically employed as catalysts to facilitate the reaction. mdpi.com The general reaction involves suspending catalytically-activated silicon particles in a high-boiling solvent and reacting them with an alcohol at elevated temperatures. google.com
The product stream from this reaction is a mixture that includes the desired trialkoxysilane, along with tetraalkoxysilane, and other byproducts. google.com To enhance the reaction rate and selectivity towards trialkoxysilane, various promoters can be introduced. Organic and inorganic phosphorus compounds, such as copper phosphates, trialkyl phosphates, and dialkyl phosphites, have been shown to be effective in this regard. google.com The reaction is sensitive to conditions such as temperature and the presence of water, with anhydrous alcohols being preferred to avoid loss of selectivity and reactivity. google.com
When a CuCl/Si mixture is pretreated under a nitrogen atmosphere at temperatures between 200–240 °C, the direct reaction with methanol (B129727) predominantly forms trimethoxysilane (B1233946). rsc.org However, at higher pretreatment temperatures of 260–340 °C, tetramethoxysilane (B109134) becomes the favored product. rsc.org The active species responsible for the formation of trimethoxysilane are believed to be CuxSiyClz intermediates. rsc.org In contrast, the use of Cu2O, CuO, or elemental copper as catalysts primarily yields tetramethoxysilane. rsc.org
| Catalyst System | Pretreatment Temperature (°C) | Primary Product | Reference |
| CuCl/Si | 200-240 | Trimethoxysilane | rsc.org |
| CuCl/Si | 260-340 | Tetramethoxysilane | rsc.org |
| Cu2O, CuO, or Cu | Not specified | Tetramethoxysilane | rsc.org |
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application in the synthesis of alkoxysilanes is no exception. Microwave irradiation provides rapid and uniform heating, which can lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. mdpi.com This technique has been successfully employed in the synthesis of various functionalized silica (B1680970) materials and nanoparticles. nih.gov
For instance, nanomagnetic iron oxide functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) has been synthesized using a microwave-assisted procedure. nih.gov This involved successive microwave heating steps to form the core, shell, and subsequent surface modification. nih.gov The functionalization of a silica shell with APTES was achieved in just three minutes under microwave irradiation. nih.gov While direct synthesis of triethoxy(pent-4-enyl)silane via microwave-assisted reaction of silicon with pent-4-en-1-ol and triethoxysilane (B36694) is not explicitly detailed in the provided search results, the principles of microwave-assisted synthesis of other functionalized alkoxysilanes suggest its potential applicability. The rapid heating can facilitate the reaction between the silicon source and the alcohol, potentially leading to higher yields and shorter reaction times.
| Synthesis Type | Reactants | Microwave Conditions | Outcome | Reference |
| Functionalization | Magnetite nanoparticles, sodium silicate, APTES | 80 °C, 10 min (shell); 3 min (APTES functionalization) | Homogeneous APTES-functionalized nanoparticles | nih.gov |
| Nanoparticle Synthesis | CTAB, cerium nitrate, TEOS | 160 °C, 30-180 min | CeO2-SiO2 nanoparticles | nih.gov |
Indirect Synthesis via Halosilane Intermediates
Indirect synthesis routes to alkoxysilanes typically involve the use of halosilane precursors, most commonly chlorosilanes. These intermediates are then converted to the desired alkoxysilanes through reduction or esterification reactions.
Reduction of Chlorosilanes
The reduction of chlorosilanes is a common method for the synthesis of hydrosilanes (compounds containing an Si-H bond). While not a direct route to alkoxysilanes, the resulting hydrosilanes can be precursors to them. Many hydrosilanes are synthesized by reducing chlorosilanes with powerful reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (iBu2AlH). nii.ac.jp However, these reagents can be hazardous to handle. nii.ac.jp Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) or tributyltin hydride (HSn(nBu)3) are also used. nii.ac.jp For more reactive halosilanes, reduction using hydrogen gas has also been reported. nii.ac.jp The conversion of a chlorosilane to a hydridosilane is a key step that can be followed by other reactions to introduce alkoxy groups.
Esterification of Chlorosilanes with Alcohols
A widely used indirect method for preparing alkoxysilanes is the esterification of chlorosilanes with alcohols. google.com This reaction proceeds according to the general equation:
R_mSiCl_{4-m} + nR'OH → R_mSi(OR')nCl{4-m-n} + nHCl google.com
In this reaction, 'R' can be an alkyl or aryl group, and 'R'' is the alkyl group from the alcohol. A significant challenge in this process is the formation of hydrogen chloride (HCl) as a byproduct, which can lead to side reactions such as the cleavage of the newly formed alkoxy group. google.com To drive the reaction to completion and avoid these side reactions, the HCl is typically removed, or the reaction is carried out in the presence of an acid scavenger.
However, an improved process involves carrying out the esterification in the presence of a chlorinated hydrocarbon solvent and in the absence of an acid binding agent. google.com This method has been shown to produce high yields of the desired alkoxysilane with high purity. google.com The reaction is preferably performed at the boiling temperature of the silane-chlorinated hydrocarbon mixture, with the alcohol added portion-wise. google.com
Targeted Synthesis of Functionalized Pentenylsilanes
The synthesis of functionalized pentenylsilanes, such as this compound, often involves more targeted approaches to introduce the specific pentenyl group. One of the most powerful and versatile methods for this is hydrosilylation.
Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. nih.gov This reaction is typically catalyzed by transition metal complexes, with platinum catalysts like Karstedt's catalyst being widely used. researchgate.net To synthesize this compound, triethoxysilane (HSi(OEt)3) can be reacted with a molecule containing a pentenyl group, such as 1,4-pentadiene (B1346968). The catalyst facilitates the addition of the Si-H bond of triethoxysilane to one of the double bonds of the diene, resulting in the desired product.
The hydrosilylation reaction is known for its high efficiency and atom economy. researchgate.net Nickel catalysts have also been explored for the hydrosilylation of alkenes with triethoxysilane, demonstrating high activity and selectivity for the anti-Markovnikov product. acs.org This method allows for the precise introduction of the pentenyl group onto the silicon atom, making it a highly effective strategy for the targeted synthesis of this compound and other functionalized organoalkoxysilanes. mdpi.com
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Hydrosilylation | 1-Octene, Triethoxysilane | α-Diimine Nickel Catalysts | Octyltriethoxysilane | acs.org |
| Hydrosilylation | Allyl chloride, Trichlorosilane | [RhCl(dppbzF)]2 | Trichloro(3-chloropropyl)silane | nih.gov |
| Hydrosilylation | Functionalized Alkenes, Triethoxysilane | Karstedt's catalyst | Functionalized Alkyltriethoxysilanes | researchgate.net |
Silylation Reactions for Aryl/Alkyl Silanes
Silylation is a fundamental process in organosilicon chemistry, involving the introduction of a silyl (B83357) group onto a molecule. For the synthesis of aryl and alkyl silanes, including precursors for compounds like this compound, several core reactions are utilized.
One common method involves the reaction of a chlorosilane with an alcohol, which results in the formation of an alkoxysilane and hydrochloric acid. gelest.com The progress of this esterification-like reaction can be monitored by observing the cessation of HCl evolution. gelest.com This approach is foundational for creating the triethoxy-silyl moiety.
Another key silylation strategy for forming Si-C bonds is hydrosilylation. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. This process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being common. nih.gov The functionalized organoalkoxysilane can be prepared, for example, through the chloroplatinic acid-catalyzed hydrosilylation of an appropriate alkene with a hydrosilane like triethoxysilane. mdpi.com This method is highly versatile for creating a wide range of alkylsilanes.
The table below summarizes key silylation reactions relevant to the formation of alkyl/aryl alkoxysilanes.
| Reaction Type | Reactants | Product | Typical Catalyst | Description |
| Alcoholysis of Chlorosilanes | Trichlorosilane, Ethanol | Triethoxysilane | None (reaction proceeds with HCl evolution) | A fundamental method for creating alkoxysilanes from chlorosilane precursors. |
| Hydrosilylation | Alkene (e.g., styrene), Hydrosilane (e.g., Triethoxysilane) | Alkyl/Aryl Silane (B1218182) | Platinum or Rhodium complexes | An addition reaction that forms a stable silicon-carbon bond, attaching an alkyl or aryl group to the silicon atom. |
| Direct Silylation | Pent-4-en-1-ol, Triethoxysilane | This compound | Acid or Base | Involves the direct reaction between an alcohol and a silane to form the desired silane ether linkage. evitachem.com |
Approaches for Incorporating the Pent-4-enyl Group
The synthesis of this compound specifically requires the attachment of the pent-4-enyl group to the triethoxysilane moiety. The primary methods to achieve this are direct silylation and hydrosilylation. evitachem.com
Direct Silylation: This approach involves the direct reaction of pent-4-en-1-ol with triethoxysilane. evitachem.com The reaction is typically conducted under acidic or basic conditions, which facilitate the formation of the Si-O-C bond, although this is not the bond formed in the target molecule's backbone. A more accurate depiction of direct silylation for this specific molecule would involve reacting a pent-4-enyl magnesium halide (Grignard reagent) with tetraethoxysilane, which directly forms the crucial Si-C bond.
Hydrosilylation: A more common and efficient method is the hydrosilylation of 1,4-pentadiene with triethoxysilane. In this reaction, the Si-H bond of triethoxysilane adds across one of the double bonds of the diene. This reaction requires a catalyst, typically a platinum complex, to proceed effectively. mdpi.comevitachem.com This method is advantageous as it directly forms the silicon-carbon bond of the pentenyl chain.
A comparison of these synthetic approaches is detailed below.
| Method | Starting Materials | Catalyst | Key Bond Formed | Notes |
| Direct Silylation (via Grignard) | Pent-4-enyl magnesium bromide, Tetraethoxysilane | None | Si-C | A classic organometallic approach to forming silicon-carbon bonds. |
| Hydrosilylation | 1,4-Pentadiene, Triethoxysilane | Platinum or Rhodium complexes evitachem.com | Si-C | An addition reaction that is often highly efficient and selective for the terminal double bond. |
Green Chemistry Principles and Sustainable Synthesis Pathways
The traditional large-scale synthesis of alkoxysilanes, often related to the Müller-Rochow direct process, involves high temperatures (200–300 °C) and preparatory steps that can be environmentally taxing, such as the use of hydrofluoric acid (HF) to remove the native oxide layer on silicon. acs.orgmdpi.com In response, significant research has focused on developing greener and more sustainable synthetic pathways.
Mechanochemistry: A promising green approach is the use of mechanochemistry, such as ball milling, for the direct synthesis of alkoxysilanes. rsc.orgrsc.org This method involves the mechanical activation of silicon, which removes the oxide film and creates a catalytically active surface without the need for HF. rsc.orgrsc.org This process can achieve high yields of alkoxysilanes at near-room temperature (around 40 °C), drastically reducing the energy consumption compared to traditional methods. acs.org The reaction can proceed by milling silicon and a catalyst (like copper) directly in an alcohol, such as ethanol, to produce tetraethoxysilane. acs.org
Sustainable Catalysis: The development of sustainable catalysts is another key area. While platinum catalysts are highly effective for hydrosilylation, there is growing interest in replacing these expensive and rare metals with more abundant and less toxic alternatives. nih.gov Efficient cobalt-based catalytic systems have been developed for the synthesis of alkoxysilanes. nih.gov These air- and moisture-stable catalysts can be prepared from readily available materials and are effective under mild conditions, sometimes at room temperature. nih.gov
Direct Synthesis Modifications: Improving the direct synthesis of alkoxysilanes from silicon and alcohols remains a focus. mdpi.com This method is highly atom-economical. Innovations include using composite catalysts and microwave heating to activate the silicon powder before it reacts with an alcohol, which can increase the silicon conversion rate and the selectivity for the desired product, such as triethoxysilane. google.com
The table below outlines some green chemistry approaches for alkoxysilane synthesis.
| Green Approach | Principle | Example Application | Advantages |
| Mechanochemistry | Use of mechanical energy to induce chemical reactions | Ball milling of Si and Cu powders in ethanol to produce tetraethoxysilane. acs.org | Avoids bulk solvents, high temperatures, and hazardous chemicals like HF. acs.orgrsc.org |
| Sustainable Catalysts | Replacement of precious metal catalysts with earth-abundant metals | Use of cobalt-based catalysts for the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes. nih.gov | Lower cost, reduced environmental impact, and mild reaction conditions. nih.gov |
| Modified Direct Process | Improving the efficiency and conditions of the direct reaction of Si and alcohol | Microwave activation of a silicon-copper catalyst mixture prior to reaction with ethanol. google.com | Higher conversion rates and product selectivity, potentially lower energy input. google.com |
Reaction Mechanisms and Chemical Transformations of Triethoxy Pent 4 Enyl Silane
Hydrolysis and Condensation Reactions of Ethoxy Groups
Hydrolysis: The replacement of ethoxy groups (–OEt) with hydroxyl groups (–OH), known as silanols.
Condensation: The reaction between silanol (B1196071) groups or between a silanol and an ethoxy group to form a siloxane bridge (Si–O–Si), releasing water or ethanol (B145695).
These reactions are complex and their progression is highly dependent on various factors, including catalysis and environmental conditions.
The hydrolysis of an alkoxysilane like triethoxy(pent-4-enyl)silane is a multistep process where the three ethoxy groups are sequentially replaced by hydroxyl groups. The kinetics of this process are intricate, as the rate of hydrolysis for each subsequent ethoxy group can differ.
The reaction is generally catalyzed by either acid or base. Under acidic conditions, the reaction proceeds via the protonation of the ethoxy group, making it a better leaving group. In alkaline media, the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.
Table 1: Activation Energies for Hydrolysis of Related Ethoxysilanes
| Compound | pH | Activation Energy (Ea) |
|---|---|---|
| Methyltriethoxysilane (MTES) | 3.134 | 57.61 kJ mol⁻¹ nih.gov |
| Methyltriethoxysilane (MTES) | 3.83 | 97.84 kJ mol⁻¹ nih.gov |
This table presents data for analogous compounds to illustrate the typical range of activation energies.
Thermodynamically, the formation of Si–O–H bonds at the expense of Si–O–C bonds is favorable in the presence of water, but the reaction is not spontaneous and requires catalysis to proceed at a reasonable rate. gelest.com
Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions to form siloxane (Si–O–Si) bonds. As this compound is a trifunctional silane (B1218182) (possessing three hydrolyzable groups), it can form complex, branched, and cross-linked structures.
The progression of condensation is often described using "T" notation, which classifies the silicon atoms based on the number of siloxane bridges they have formed. The notation is as follows:
T⁰: A monomeric silicon atom with no siloxane bridges (e.g., the fully hydrolyzed pent-4-enylsilanetriol).
T¹: A silicon atom connected to one other silicon atom through a single siloxane bridge, forming the end of a chain.
T²: A silicon atom connected to two other silicon atoms, typically found in linear chains or cyclic structures.
T³: A silicon atom fully condensed and connected to three other silicon atoms, forming a cross-linking or branching point in the network.
The initial condensation of T⁰ units leads to the formation of dimers and linear or cyclic oligomers (containing T¹ and T² structures). As the reaction proceeds, these smaller structures continue to react, leading to the formation of highly branched polymers and eventually a three-dimensional gel network dominated by T³ structures. sci-hub.senih.gov The study of these structures is primarily conducted using ²⁹Si NMR spectroscopy, which can distinguish between the different T environments based on their chemical shifts. sci-hub.se
These polymeric networks are the basis for many applications of silanes in materials science, forming the inorganic backbone of hybrid organic-inorganic materials. The pent-4-enyl group remains as a pendant functional group on this polysiloxane network.
Catalysts play a crucial role in directing the kinetics and outcome of the hydrolysis and condensation reactions.
Acidic Catalysis: Under acidic conditions (typically pH < 4), the hydrolysis reaction is generally fast, while the condensation reaction is comparatively slow. researchgate.netresearchgate.net This leads to the formation of stable silanol groups in solution. researchgate.net Acid catalysis allows for the generation of a high concentration of silanol-rich species while minimizing their self-condensation, which can be advantageous for promoting adhesion to hydroxyl-rich surfaces. researchgate.net
Basic Catalysis: In alkaline media (pH > 7), both hydrolysis and condensation rates are accelerated, but the condensation reaction is particularly favored. nih.gov This pathway leads to the rapid formation of larger, more condensed oligomers and particles. researchgate.net The mechanism involves the nucleophilic attack of deprotonated silanol groups (silanolates) on neutral silanol or alkoxysilane molecules. nih.gov
Organotin Catalysis: Organotin compounds, such as dibutyltindilaurate, are highly effective catalysts for the condensation reaction. They are commonly used in room-temperature vulcanizing (RTV) silicone systems. The catalytic action is believed to involve the formation of an intermediate complex between the tin catalyst and the silanol or alkoxysilane. The structure of the organotin catalyst, including the nature of the alkyl and carboxylate groups, significantly influences its catalytic activity. researchgate.net For instance, catalysts with longer carboxylate chains, like dibutyltindilaurate, can exhibit more effective catalytic action compared to those with shorter chains, like dibutyltindiacetate, due to differences in their hydrolysis and steric hindrance. researchgate.net
The progression of hydrolysis and condensation is highly sensitive to the reaction environment.
Water Content: Water is a necessary reactant for hydrolysis. The rate of hydrolysis is dependent on the concentration of water, especially in solvent-borne systems. Stoichiometrically, 1.5 moles of water are required to fully hydrolyze and condense one mole of a trialkoxysilane. However, the amount of water used can influence the final structure of the polysiloxane network.
Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates, as predicted by the Arrhenius equation. The specific influence of temperature is quantified by the activation energy of the reactions. nih.gov Elevated temperatures can be used to drive the condensation reaction to completion and remove volatile byproducts like water and ethanol, a process known as curing.
Reactivity of the Pent-4-enyl Moiety
The pent-4-enyl group (–CH₂CH₂CH₂CH=CH₂) provides a site for further chemical modification through reactions characteristic of a terminal alkene.
Hydrosilylation is a fundamental reaction in silicon chemistry that involves the addition of a silicon-hydride (Si–H) bond across an unsaturated bond, such as the carbon-carbon double bond of the pent-4-enyl group. youtube.com This reaction is a highly efficient and atom-economical method for forming stable silicon-carbon (Si–C) bonds. researchgate.net
The general reaction is as follows: R₃Si–H + CH₂=CH–R' → R₃Si–CH₂–CH₂–R'
In the case of this compound, the terminal double bond reacts with a hydrosilane in the presence of a catalyst. This reaction is widely used for cross-linking silicone polymers and for grafting silicon-based molecules onto other structures. researchgate.net
Catalysts: A variety of transition metal complexes can catalyze the hydrosilylation reaction.
Platinum Catalysts: Platinum-based catalysts are the most active and widely used. youtube.com Notable examples include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst, which is highly soluble in silicone systems. researchgate.netnottingham.ac.uk The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si–H bond to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product. youtube.com
Other Noble Metal Catalysts: Complexes of rhodium, ruthenium, iridium, and palladium are also effective catalysts for hydrosilylation. mdpi.com
Base Metal Catalysts: Due to the high cost and limited availability of precious metals, significant research has been devoted to developing catalysts based on more abundant first-row transition metals such as iron, cobalt, and nickel. mdpi.comnih.gov These catalysts offer a more cost-effective alternative, although they may require different reaction conditions or exhibit different selectivity compared to their platinum counterparts. nih.gov
The hydrosilylation of the pent-4-enyl group on this compound (or its corresponding polysiloxane network) with molecules containing multiple Si–H groups is a common strategy for creating cross-linked silicone materials, such as elastomers and coatings.
Free Radical Polymerization and Grafting Reactions onto Polymeric Substrates
This compound, like other vinylsilanes, can be effectively grafted onto polymeric substrates through free-radical polymerization. This process is a common method for modifying the properties of polymers such as polyethylene (B3416737). The grafting reaction is typically initiated by a peroxide, which creates radicals on the polymer backbone. These radicals then react with the pent-enyl group of the silane, incorporating it into the polymer chain.
The general mechanism involves the following steps:
Initiation : A peroxide initiator, such as dicumyl peroxide, is thermally decomposed to form free radicals.
Abstraction : The peroxide radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.
Addition : The polymer macro-radical adds across the double bond of the this compound.
Termination : The reaction is terminated through various radical combination reactions.
This grafting process results in a thermoplastic material that can be processed before the final crosslinking step. The efficiency of the grafting depends on several factors, including the type of polymer, the concentration of silane and peroxide, and the processing conditions.
Below is a table summarizing typical components and conditions for the grafting of vinylsilanes onto a polyethylene substrate, which can be considered analogous for this compound.
| Component/Parameter | Role/Condition | Typical Value/Compound |
| Polymeric Substrate | The main polymer to be modified. | Polyethylene (LDPE, LLDPE, HDPE) |
| Silane | The grafting agent. | Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES) |
| Initiator | Generates free radicals to start the reaction. | Dicumyl peroxide (DCP) |
| Processing Temperature | Temperature at which the grafting reaction occurs. | 190°C |
| Processing Time | Duration of the grafting reaction. | 15 minutes |
This data is based on analogous vinylsilane grafting processes.
Crosslinking Mechanisms through the Vinyl Group and Moisture Curing
The grafting of this compound onto a polymer is the first step in a two-step crosslinking process. The initial grafting occurs through the pent-4-enyl (vinyl-like) group, as described in the previous section. The second step is moisture curing, which crosslinks the polymer chains through the triethoxy groups of the silane.
The moisture curing process involves two key reactions: hydrolysis and condensation.
Hydrolysis : In the presence of water and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate), the ethoxy groups on the silicon atom hydrolyze to form silanol groups (Si-OH) and ethanol is released as a byproduct.
Condensation : The newly formed silanol groups are reactive and condense with each other to form stable siloxane bridges (Si-O-Si) between the polymer chains. This condensation reaction releases water, which can then participate in the hydrolysis of other ethoxy groups.
This formation of a siloxane network results in a crosslinked polymer with enhanced properties, such as improved thermal stability, chemical resistance, and mechanical strength. evonik.com The ability to trigger this crosslinking after the initial processing of the grafted polymer is a significant advantage of this technology. specialchem.com
The steps of the moisture curing process are detailed in the table below:
| Step | Reactants | Products | Catalyst |
| Hydrolysis | Polymer-grafted this compound + Water | Polymer-grafted Silanetriol + Ethanol | Tin compound (e.g., Dibutyltin dilaurate) |
| Condensation | Two molecules of Polymer-grafted Silanetriol | Siloxane bridge (crosslink) + Water | Tin compound (e.g., Dibutyltin dilaurate) |
This moisture-curing technology is widely used in applications such as wire and cable insulation and pipes for hot water. specialchem.com
Intermolecular and Intramolecular Interactions Governing Reaction Selectivity
The reaction selectivity of this compound is governed by the distinct reactivity of its two functional groups: the pent-4-enyl group and the triethoxysilyl group.
Pent-4-enyl Group : This terminal alkene is susceptible to free-radical addition. The selectivity of this reaction is influenced by the stability of the resulting radical intermediate. In the context of grafting onto a polymer, the polymer macro-radical will preferentially add to the less substituted carbon of the double bond, leading to the more stable secondary radical on the carbon adjacent to the silicon atom.
Triethoxysilyl Group : The silicon-oxygen bonds in the triethoxysilyl group are polarized, making the silicon atom electrophilic. This group is stable under anhydrous conditions but becomes reactive in the presence of water and a catalyst, leading to hydrolysis. The rate of hydrolysis and subsequent condensation is influenced by the steric hindrance around the silicon atom and the electronic effects of the substituents.
Intermolecular interactions play a crucial role in the condensation step of moisture curing. Hydrogen bonding between silanol intermediates can facilitate the formation of the siloxane bridge. The presence of a catalyst, such as a tin compound, coordinates with the silanol groups, further promoting the condensation reaction.
Intramolecular interactions are less significant in governing the primary reaction pathways of this compound. However, the flexibility of the pentenyl chain allows the molecule to adopt various conformations, which could influence the accessibility of the double bond during polymerization or grafting.
The separation of the reactivity of the two functional groups under different conditions (free-radical conditions for the double bond and hydrolytic conditions for the triethoxysilyl group) allows for a controlled, two-step modification and crosslinking of polymers.
Applications in Advanced Materials Science
Role as a Coupling Agent in Composite Materials
The primary role of Triethoxy(pent-4-enyl)silane as a coupling agent is to foster strong and durable bonds between dissimilar materials. The triethoxy-silyl group of the molecule can be hydrolyzed to form silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass fibers, silica (B1680970), and metal oxides. This reaction creates stable covalent Si-O-substrate bonds, effectively grafting the silane (B1218182) onto the inorganic surface.
Simultaneously, the pent-4-enyl group, with its terminal double bond, is available to react and form covalent bonds with the organic polymer matrix during polymerization or cross-linking. This dual reactivity creates a chemical bridge at the interface, replacing weaker van der Waals forces with strong covalent bonds, thereby enhancing interfacial adhesion. This improved adhesion is crucial for the efficient transfer of stress from the polymer matrix to the reinforcing filler, which is fundamental to the performance of composite materials.
The enhancement of interfacial adhesion directly translates to improved mechanical properties of the composite material. Research has shown that the incorporation of silane coupling agents can lead to significant increases in tensile strength, flexural strength, and impact resistance. mdpi.com For instance, in fiber-reinforced plastics, the silane coupling agent ensures that the load is effectively transferred from the polymer matrix to the much stiffer and stronger fibers.
A study on polyester (B1180765) resin-based composites demonstrated that filler silanization significantly improves adhesion at the filler-polymer matrix interface, resulting in higher composite stiffness. vot.pl The use of a triethoxy(ketoimino)silane, a compound with similar functional principles, led to a notable increase in Young's modulus and tensile strength compared to composites with unmodified filler. vot.pl The improved interfacial bonding also enhances the durability of the composite material by preventing the ingress of moisture and other environmental agents at the interface, which could otherwise lead to debonding and degradation of the material over time.
| Property | Composite with Unmodified Filler | Composite with Silane-Modified Filler | Percentage Improvement |
|---|---|---|---|
| Young's Modulus | Reference Value | Significant Increase (~200%) vot.pl | ~200% vot.pl |
| Tensile Strength | Reference Value | Significant Increase vot.pl | Not specified |
In polymer-filler systems, this compound contributes to interfacial reinforcement by creating a robust "interphase" region. This interphase is a gradient region between the bulk polymer and the filler surface, with properties distinct from both. The silane molecules at the interface can interdiffuse with the polymer chains, creating a network that mechanically interlocks the two phases.
Development of Organic-Inorganic Hybrid Materials
The dual functionality of this compound also makes it a valuable precursor in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.
The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. This compound can be co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS), during the sol-gel process. The triethoxy groups of the silane participate in the hydrolysis and condensation reactions that form the inorganic silica network.
The pentenyl groups, however, remain as pendant organic functionalities within the resulting gel matrix. These organic groups can then be used for subsequent chemical modifications or to impart specific properties to the final material, such as hydrophobicity or reactivity. The resulting xerogels, obtained after drying the gel, are porous materials with a high surface area and tailored functionality, making them suitable for applications in catalysis, sensing, and separation technologies. The sol-gel chemistry of organotrialkoxysilanes has been a subject of extensive study, with the properties of the resulting materials being influenced by factors such as the nature of the organic substituent. osti.govresearchgate.net
While specific research on this compound in hybrid latex emulsions is not extensively documented, the principles of its application can be inferred from the behavior of similar functional silanes. In hybrid latex emulsions, silanes can be incorporated to improve the properties of the resulting polymer films. The silane can be added to the latex formulation, where it can hydrolyze and condense to form a siloxane network within the polymer matrix as the film dries. scispace.com
The pentenyl group of this compound could potentially participate in the emulsion polymerization process, becoming covalently bound to the polymer chains of the latex particles. Upon film formation, the triethoxysilyl groups would then crosslink, creating a hybrid polymer network with enhanced adhesion, water resistance, and mechanical properties. The use of epoxy silanes in reactive polymer emulsions has demonstrated significant improvements in properties such as mar, chemical, and solvent resistance. paint.org This suggests that a similar approach with an alkenyl-functionalized silane like this compound could yield comparable benefits in creating durable and high-performance coatings and adhesives.
| Compound Name |
|---|
| This compound |
| Tetraethoxysilane (TEOS) |
| Triethoxy(ketoimino)silane |
Functionalization of Nanoparticles and Nanocomposites
This compound serves as a critical surface modification agent for nanoparticles, enabling their integration into polymer nanocomposites with enhanced properties. The functionalization process leverages the dual reactivity of the silane molecule. The triethoxy groups can be hydrolyzed to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica or metal oxides, forming stable covalent Si-O-metal or Si-O-Si bonds. evitachem.comnih.govrussoindustrial.ru This process effectively grafts the silane onto the nanoparticle surface.
The pent-4-enyl group, a terminal alkene, provides a reactive site for polymerization or grafting reactions with a host polymer matrix. This organic functionality allows the surface-modified nanoparticles to be chemically incorporated into the polymer, improving the interfacial adhesion between the inorganic filler and the organic matrix. mdpi.com The covalent linkage facilitated by the silane coupling agent is crucial for efficient stress transfer from the polymer to the nanoparticle, which is essential for improving the mechanical properties of the nanocomposite. researchgate.net
Research has shown that proper surface functionalization of nanoparticles with silanes like this compound leads to significant improvements in their dispersion within the polymer matrix. specialchem.com Untreated nanoparticles tend to agglomerate due to strong van der Waals forces, leading to defects and poor performance in the final composite. Silanization alters the surface chemistry of the nanoparticles, making them more compatible with the organic resin and preventing re-agglomeration. researchgate.netspecialchem.com This improved dispersion results in nanocomposites with enhanced mechanical strength, thermal stability, and barrier properties. researchgate.net
| Property Enhanced by Functionalization | Mechanism | Reference |
| Dispersion | Silane layer reduces inter-particle attraction and improves compatibility with the polymer matrix. | specialchem.com |
| Interfacial Adhesion | Covalent bonds form between the nanoparticle, silane, and polymer, ensuring efficient stress transfer. | mdpi.com |
| Mechanical Strength | Improved adhesion and dispersion lead to higher tensile strength, modulus, and impact resistance. | researchgate.net |
| Thermal Stability | The formation of a stable inorganic-organic network can increase the degradation temperature of the composite. | cnrs.fr |
Polymer Modification and Crosslinking Technologies
This compound is utilized in the production of crosslinked polyolefins, particularly polyethylene (B3416737) (PEX), through a two-step moisture-curing process. This technology offers an alternative to peroxide or radiation-induced crosslinking. scielo.br
Grafting: In the first step, the silane is grafted onto the polyolefin backbone. This is typically achieved in an extruder where the polymer melt is mixed with the silane and a small amount of a free-radical initiator, such as a peroxide. The initiator abstracts a hydrogen atom from the polymer chain, creating a macroradical that then reacts with the vinyl group of the this compound. scielo.br
Crosslinking (Moisture Cure): The grafted polyolefin is then exposed to moisture. The triethoxy groups on the grafted silane hydrolyze in the presence of water and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate) to form silanol groups. scielo.br These silanols subsequently undergo a condensation reaction with each other to form stable, flexible siloxane bridges (Si-O-Si) between the polymer chains, creating a three-dimensional network. specialchem.comscielo.br
This silane-based crosslinking method produces materials with distinct advantages. The resulting siloxane bridges are more flexible than the direct carbon-carbon (C-C) bonds formed during peroxide crosslinking. specialchem.com This increased flexibility imparts superior impact resistance and tensile performance to the final product. specialchem.com Silane-crosslinked polyolefins exhibit improved heat resistance, chemical resistance, and long-term durability, making them suitable for demanding applications such as hot water piping, wire and cable insulation, and automotive components.
In the formulation of high-performance adhesives and sealants, this compound can be used for the terminal modification of resins like polyurethanes. Silane-terminated polyurethanes (SPURs) are produced by reacting an isocyanate-terminated prepolymer with a silane that has a functional group capable of reacting with the isocyanate, or by using a silane end-capper. researchgate.netresearchgate.net
Once the silane is incorporated at the end of the polymer chain, its trialkoxysilyl group provides a moisture-curing mechanism. researchgate.net Upon exposure to atmospheric moisture, the ethoxy groups hydrolyze to form silanols. These silanols can react in two primary ways: they can condense with each other to crosslink the resin, building molecular weight and strength, and they can react with hydroxyl groups on inorganic substrates like glass, metal, or concrete. shinetsusilicone-global.com This reaction forms strong, covalent M-O-Si bonds (where M is a substrate atom like Si, Al, or Fe), leading to a significant improvement in adhesion. russoindustrial.ru
The crosslinked siloxane network formed during the curing process is inherently hydrophobic, which greatly enhances the water resistance of the adhesive or sealant. shinetsusilicone-global.com Research demonstrates that adding even small amounts of a silane modifier to a urethane (B1682113) adhesive can substantially improve the interfacial shear bond strength, both initially and after prolonged immersion in hot water. shinetsusilicone-global.com
| Resin System | Modification Type | Key Improvement | Mechanism | Reference |
| Polyurethane | Terminal Modification | Improved Adhesion | Formation of covalent M-O-Si bonds with the substrate. | russoindustrial.rushinetsusilicone-global.com |
| Polyurethane | Terminal Modification | Enhanced Water Resistance | Creation of a hydrophobic, crosslinked siloxane network at the interface. | shinetsusilicone-global.com |
| Epoxy | Additive/Modifier | Increased Toughness | Formation of Si-O-Si networks within the epoxy matrix. | cnrs.frresearchgate.net |
In the production of polypropylene (B1209903) using Ziegler-Natta (Z-N) catalysts, trialkoxy silanes, including structures similar to this compound, act as crucial external electron donors. wacker.com Z-N catalyst systems, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are used to produce stereoregular polymers. minia.edu.eglibretexts.org
The addition of an external silane donor is essential for controlling the stereochemistry of the polymer, specifically to increase the isotactic index (the percentage of isotactic polymer). wacker.comresearchgate.net The silane interacts with the active sites on the catalyst surface, deactivating non-stereospecific sites and thereby enhancing the catalyst's ability to produce highly isotactic polypropylene. researchgate.net
The use of these silane donors provides several performance advantages in the polymerization process:
Increased Isotacticity: Leads to a polymer with higher crystallinity, stiffness, and melting point. wacker.com
Increased Polymer Yield: The productivity of the catalyst (yield of polymer per unit weight of catalyst) is often enhanced. wacker.comsinosil.com
Improved Molecular Weight Distribution: Silane donors can help to narrow the molecular weight distribution of the polymer, leading to more uniform material properties. wacker.comresearchgate.net
The specific structure of the organic group attached to the silicon atom influences the effectiveness of the donor, and different silanes are used to tailor the properties of the final polypropylene product. sinosil.com
This compound can serve as a monomer in the synthesis of silicon-containing hyperbranched polymers (Si-HBPs), specifically hyperbranched polycarbosiloxanes. nih.govnih.gov These highly branched, three-dimensional macromolecules are of interest due to their unique properties, such as high solubility and low viscosity, and their role as preceramic polymers. nih.govnih.gov
One method to synthesize these polymers is the Piers-Rubinsztajn (P-R) reaction, where triethoxysilanes react with Si-H containing monomers in the presence of a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govnih.gov The resulting hyperbranched polycarbosiloxanes have a complex, branched structure with a high degree of branching, often in the range of 0.69–0.89. nih.govnih.gov
These Si-HBPs are valuable as precursors for producing silicon-containing ceramics, such as silicon carbide (SiC) and silicon oxycarbide (SiOC). ineosopen.orgresearchgate.net The polymer is shaped into a desired form (e.g., a fiber or a coating) and then pyrolyzed at high temperatures (e.g., 900°C or higher) in an inert atmosphere. nih.gov During pyrolysis, the organic components decompose, and the silicon-containing backbone rearranges to form a ceramic material. The high branch density and interconnected nature of the precursor polymer lead to high ceramic yields, as less mass is lost to volatile fragments during heating. ineosopen.org By incorporating other elements, such as ferrocene, into the polymer backbone, functional ceramics with specific properties like magnetism can be produced. nih.gov
Advanced Coating Formulations and Surface Performance Enhancement
Organofunctional silanes like this compound are integral to modern, high-performance coating systems, where they function as adhesion promoters, crosslinkers, and precursors for sol-gel coatings. wacker.comscispace.com
As an adhesion promoter , the silane can be added directly to a coating formulation or applied as a separate primer. wacker.comscispace.com The triethoxy groups hydrolyze and react with inorganic substrates such as metal, glass, and concrete, forming durable covalent bonds that anchor the coating to the surface. russoindustrial.ruwacker.com The pent-4-enyl group can co-react with the coating's binder resin (e.g., acrylics, epoxies), creating a chemical bridge between the substrate and the coating. This significantly improves adhesion, particularly under wet or humid conditions, preventing peeling and delamination. wacker.com
In sol-gel processes , alkoxysilanes are used as primary feedstocks. wacker.com Through controlled hydrolysis and condensation reactions in a solution (sol), a colloidal suspension is formed. This sol can be applied to a substrate and then cured by heat, which drives further condensation to form a very thin, dense, and highly resilient ceramic-like layer (gel). wacker.comscispace.com These sol-gel coatings are known for their exceptional hardness, abrasion resistance, and thermal stability.
Enhancing Material Wetting Characteristics and Reducing Moisture Sensitivity
This compound is utilized to improve the interfacial bonding between organic polymers and inorganic substrates, which concurrently reduces the moisture sensitivity of the resulting composite materials. evitachem.com The mechanism hinges on the reactivity of the triethoxy groups. In the presence of moisture, these groups hydrolyze to form reactive silanol (Si-OH) groups. evitachem.compaint.org
These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic materials like glass or metal oxides. evitachem.comnih.gov This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively coupling the silane molecule to the material's surface. nih.govresearchgate.net This process chemically alters the substrate's surface, replacing hydrophilic hydroxyl sites with a more hydrolytically stable interface. nih.govgelest.com By creating a strong covalent bridge between the material and a polymer matrix, this silane enhances adhesion and mitigates the detrimental effects of moisture ingress at the interface, which is a common cause of material degradation. paint.org
The key steps in this process are:
Hydrolysis: The ethoxy groups (–OCH2CH3) on the silicon atom react with water to form silanol groups (–OH) and ethanol (B145695).
Condensation: The newly formed silanol groups react with hydroxyl groups on the substrate surface, forming a covalent Si-O-Substrate bond and releasing water.
Self-Condensation: The silanol groups can also react with each other to form a cross-linked siloxane (Si-O-Si) network, further reinforcing the interfacial layer and reducing moisture permeability. paint.orgresearchgate.net
Imparting Hydrophobicity for Water-Repelling Applications
The application of this compound is an effective method for rendering surfaces hydrophobic. evitachem.com The hydrophobicity is achieved when the silane's nonpolar pent-4-enyl group is oriented away from the substrate, creating a low-energy, nonpolar surface that repels water. gelest.comelectrochemsci.org
The process of creating this water-repellent layer is dependent on the initial hydrolysis and condensation reactions described previously. Once the silane is anchored to the surface via siloxane bonds, the aliphatic pentenyl chains form a new outermost layer. gelest.com This layer of hydrocarbon groups significantly lowers the surface energy, which prevents water from spreading out, or "wetting," the surface.
Table 1: Illustrative Effect of Silane Treatment on Surface Wettability
This table demonstrates the typical performance improvement in hydrophobicity and adhesion for a substrate modified with a generic triethoxy-alkylsilane, based on principles observed in related compounds.
| Property | Untreated Substrate (e.g., Glass) | Silane-Modified Substrate |
|---|---|---|
| Adhesion Strength (N/mm²) | 1.5 | 3.0 |
| Water Contact Angle (°) | ~35-45° | >95° |
Applications in Protective Coatings (e.g., Corrosion Protection)
In the field of protective coatings, this compound functions as both an adhesion promoter and a component in creating a corrosion-resistant barrier. evitachem.compaint.org When applied to a metal surface, the silane forms a thin, durable film that protects the underlying substrate from corrosive elements. nih.gov
The protective mechanism is twofold:
Barrier Formation: Following application, the silane molecules undergo hydrolysis and condensation to form a highly cross-linked siloxane (Si-O-Si) network on the metal surface. researchgate.netelectrochemsci.org This film acts as a physical barrier, hindering the penetration of water, oxygen, and other corrosive agents to the metal surface. researchgate.net
Interfacial Bonding: The silanol groups formed during hydrolysis react with metal hydroxide (B78521) groups (e.g., Fe-OH, Al-OH) on the metal surface, creating strong, covalent Metal-O-Si bonds. nih.govelectrochemsci.org This strong interfacial adhesion prevents delamination of the protective coating and reduces water adsorption directly at the metal surface, inhibiting the electrochemical processes that lead to corrosion. nih.gov
The effectiveness of silane coatings in preventing corrosion has been demonstrated in numerous studies on various metals. For instance, treatment with organofunctional silanes can significantly reduce the corrosion rate of aluminum and steel alloys when exposed to saline environments. nih.govuakron.edu
Table 2: Representative Corrosion Resistance Data for Silane-Coated Metal
This table provides hypothetical but representative data illustrating the enhanced corrosion protection afforded by a silane coating on a metal alloy, based on findings from studies on similar silanes. uakron.edu
| Sample | Corrosive Medium | Test Duration (days) | Mass Loss (%) |
|---|---|---|---|
| Uncoated Aluminum Alloy | 5% NaCl Solution | 7 | ~1.2% |
| Silane-Coated Aluminum Alloy | 5% NaCl Solution | 7 | <0.2% |
Surface Science and Interfacial Phenomena
Surface Modification Strategies using Triethoxy(pent-4-enyl)silane
The primary strategy for employing this compound in surface modification revolves around its ability to form a stable, covalent bond with substrates rich in hydroxyl groups. This process, known as silanization, transforms the chemical nature of the substrate's surface.
The grafting of this compound onto hydroxylated surfaces is a well-established process that proceeds via hydrolysis and condensation reactions. The general mechanism involves two key steps. First, the ethoxy groups (-OCH2CH3) of the silane (B1218182) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This is a critical step, and the availability of water, whether from the solvent or adsorbed on the substrate surface, is crucial. ethz.ch
Following hydrolysis, these silanol groups can condense with the hydroxyl groups (-OH) present on the surface of substrates like cellulose (B213188) or metal oxides. ethz.ch This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-Substrate), effectively grafting the pent-4-enylsilane molecule to the surface. mpg.de Additionally, the silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface. ethz.ch
This grafting process has been demonstrated on various hydroxylated materials. For instance, the modification of cellulose nanocrystals with vinyl silanes like triethoxyvinylsilane has been shown to successfully attach these molecules to the cellulose surface. rsc.org Similarly, silane chemistry is a common and effective method for the functionalization of metal oxide surfaces, such as zinc oxide and silica (B1680970). rsc.orgrsc.org The principles of these reactions are directly applicable to this compound.
The efficiency of grafting is influenced by reaction conditions such as the solvent, the concentration of the silane, and the reaction temperature. For example, in the modification of macroporous silica gel with vinyl triethoxysilane (B36694), the degree of hydration of the silica gel, the amount of coupling agent, and the reaction temperature were all found to be critical parameters for achieving a high grafting rate. rsc.org
The surface energy and, consequently, the hydrophobicity of a material can be significantly altered by the grafting of this compound. The nonpolar pent-4-enyl group, once attached to the surface, creates a new interface with a lower surface energy than the original hydroxylated, hydrophilic surface. This change in surface chemistry leads to an increase in the water contact angle, a common measure of hydrophobicity.
The length and nature of the alkyl or alkenyl chain of the silane play a crucial role in determining the final hydrophobicity. Generally, longer hydrocarbon chains lead to a greater increase in hydrophobicity. While specific contact angle data for this compound is not extensively documented in comparative studies, the principles of silane-induced hydrophobicity are well-understood. For example, studies on alkylsilanes have shown a direct correlation between the alkyl chain length and the resulting water contact angle. google.com The pent-4-enyl group of this compound provides a nonpolar character that reduces the surface's affinity for water.
This modification of surface energy is critical for improving the compatibility of hydrophilic materials, such as cellulose nanofibrils, with nonpolar polymer matrices. By rendering the surface of the nanofibrils more hydrophobic, their dispersion within a hydrophobic polymer can be significantly improved, leading to enhanced properties of the resulting composite material.
| Property | Original Hydroxylated Surface | Surface Modified with this compound |
| Surface Chemistry | Predominantly -OH groups | -Si-O-Substrate bonds with terminal -CH=CH2 groups |
| Surface Energy | High | Low |
| Wettability | Hydrophilic | Hydrophobic |
| Water Contact Angle | Low | High |
| Compatibility | Good with polar solvents/polymers | Good with nonpolar solvents/polymers |
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Under controlled conditions, this compound can form highly ordered, one-molecule-thick films on substrates, known as self-assembled monolayers (SAMs). These SAMs are of significant interest in materials science and nanotechnology due to their ability to precisely control surface properties.
The formation of a SAM from this compound on a solid surface is a spontaneous process driven by the chemical affinity of the triethoxysilane headgroup for the substrate. The process begins with the physisorption of the silane molecules onto the surface. In the presence of a thin layer of surface-adsorbed water, the ethoxy groups hydrolyze to form silanols. mpg.de
These silanol-containing molecules then chemisorb to the surface by forming covalent Si-O-Substrate bonds with the surface hydroxyl groups. mpg.de Simultaneously, lateral Si-O-Si bonds can form between adjacent silane molecules, leading to a cross-linked, polymeric monolayer. mpg.de The van der Waals interactions between the pent-4-enyl chains of neighboring molecules also contribute to the ordering and packing of the monolayer.
The quality and reproducibility of SAMs formed from this compound are highly dependent on several experimental factors:
Substrate Preparation: The substrate must be clean and have a sufficient density of hydroxyl groups to ensure uniform and complete monolayer formation. Contaminants on the surface can inhibit the self-assembly process and lead to defects in the SAM.
Water Content: The presence of water is essential for the hydrolysis of the triethoxy groups. However, excessive water in the reaction solution can lead to premature polymerization of the silane in the bulk solution, resulting in the deposition of aggregates rather than a uniform monolayer. mpg.de
Solvent: The choice of solvent can influence the solubility of the silane and the kinetics of the self-assembly process. Anhydrous organic solvents are often used to control the amount of water present.
Reaction Time and Temperature: The time and temperature of the deposition process affect the kinetics of hydrolysis, adsorption, and covalent bond formation. Optimization of these parameters is necessary to achieve a well-ordered and stable SAM.
Concentration of Silane: The concentration of this compound in the deposition solution can impact the packing density and ordering of the resulting monolayer.
Careful control of these factors is necessary to produce high-quality, reproducible SAMs with consistent surface properties.
| Factor | Influence on SAM Quality | Optimal Condition |
| Substrate Cleanliness | Contaminants create defects. | Atomically clean surface with high hydroxyl density. |
| Water Availability | Essential for hydrolysis, but excess causes bulk polymerization. | Controlled amount, often from ambient humidity or trace amounts in solvent. |
| Solvent Choice | Affects silane solubility and reaction kinetics. | Anhydrous, non-polar organic solvents are common. |
| Reaction Time | Insufficient time leads to incomplete monolayer formation. | Varies depending on substrate and conditions, requires optimization. |
| Temperature | Influences reaction rates. | Typically room temperature, but can be varied. |
The formation of a SAM of this compound results in a surface that is densely populated with terminal pent-4-enyl groups. This vinyl functionality provides a versatile platform for further chemical modification of the surface. The double bond of the pentenyl group can undergo a variety of chemical reactions, allowing for the attachment of a wide range of molecules and the introduction of new functionalities.
For example, the terminal alkene can participate in:
Thiol-ene "click" reactions: This is a highly efficient and specific reaction that allows for the covalent attachment of thiol-containing molecules.
Hydrosilylation: The addition of a Si-H bond across the double bond can be used to introduce other silane-based functionalities.
Polymerization: The vinyl groups can be used as initiation sites for surface-initiated polymerization, allowing for the growth of polymer brushes from the surface.
Oxidation and other addition reactions: The double bond can be functionalized through various classic organic reactions to introduce hydroxyl, carboxyl, or other functional groups.
This ability to tailor the surface chemistry through post-deposition modification of the SAM makes this compound a valuable tool for creating surfaces with specific chemical, physical, and biological properties for a wide array of applications.
Interfacial Adhesion Mechanisms in Silane-Treated Systems
The efficacy of this compound as a coupling agent stems from its bifunctional nature, enabling it to form a durable bridge between organic and inorganic materials. This section delves into the chemical and physical mechanisms that underpin the enhanced interfacial adhesion observed in systems treated with this silane.
Covalent Bonding through Siloxane Linkages at Interfaces
The primary mechanism for adhesion promotion by this compound at an inorganic interface is the formation of strong, durable covalent bonds. This process is initiated by the hydrolysis of the ethoxy groups on the silicon atom, followed by a condensation reaction with hydroxyl groups present on the surface of the inorganic substrate.
The reaction sequence can be summarized in the following steps:
Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) of the silane molecule hydrolyze to form reactive silanol groups (-Si-OH). This reaction releases ethanol (B145695) as a byproduct. The hydrolysis is a critical activation step and can be influenced by factors such as pH and the presence of catalysts. evitachem.comgelest.com Acidic conditions, in particular, can enhance the rate of hydrolysis. researchgate.net
This compound + 3 H₂O → (HO)₃Si-(CH₂)₃-CH=CH₂ + 3 CH₃CH₂OH
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) on the surface of an inorganic substrate, such as glass, silica, or metal oxides. This condensation reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. evitachem.comnih.gov
Intermolecular Condensation: Simultaneously, the silanol groups of adjacent silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface. nih.govshinetsusilicone-global.com This network enhances the cohesive strength of the interfacial layer.
The formation of these covalent siloxane linkages is fundamental to the improved adhesion and hydrothermal stability of the interface, as the Si-O bond is significantly strong. researchgate.net The pent-4-enyl group of the molecule remains oriented away from the inorganic surface, available to interact and react with an organic polymer matrix. evitachem.comresearchgate.net
Table 1: Key Reactions in Covalent Bond Formation
| Reaction Step | Reactants | Products | Bond Formed |
|---|---|---|---|
| Hydrolysis | This compound, Water | Pent-4-enylsilanetriol, Ethanol | Si-OH |
| Condensation (Surface) | Pent-4-enylsilanetriol, Substrate-OH | Si-O-Substrate | |
| Condensation (Intermolecular) | Pent-4-enylsilanetriol molecules | Polysiloxane network | Si-O-Si |
Understanding Physical Interactions at Organic-Inorganic Material Boundaries
The key physical interactions in systems treated with this compound include:
Hydrogen Bonding: Although the primary covalent bonds are formed, residual silanol groups on the inorganic surface or within the polysiloxane network can form hydrogen bonds with polar functional groups on the organic polymer. nih.gov
Interpenetrating Polymer Networks (IPNs): The silane coupling agent can form a complex, multi-layered region at the interface known as an interphase, which is a transition zone between the bulk inorganic and organic materials. nih.gov The organic polymer chains can become physically entangled with the polysiloxane network formed by the this compound molecules. This mechanical interlocking, or IPN formation, significantly enhances the toughness and fracture resistance of the interface by providing a mechanism for stress dissipation.
The structure of the interphase is often more complex than a simple monolayer of silane molecules. It typically consists of a layer chemisorbed to the inorganic surface and a thicker, physisorbed layer of condensed silane oligomers. The organic matrix can then diffuse into this physisorbed layer, creating a gradient of properties and a more diffuse, tougher interface. nih.gov
Table 2: Types of Physical Interactions at the Interface
| Interaction Type | Description | Contributing Groups |
|---|---|---|
| Van der Waals Forces | Weak, non-specific intermolecular attractions. | Pent-4-enyl chain, Polymer backbone |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Residual Si-OH groups, Polar groups in polymer |
| Interpenetrating Networks | Physical entanglement of polymer chains. | Polysiloxane network, Organic polymer chains |
Theoretical and Computational Studies of Triethoxy Pent 4 Enyl Silane
Molecular Modeling of Hydrolysis and Condensation Pathways
The performance of Triethoxy(pent-4-enyl)silane as a coupling agent or for surface modification is fundamentally dependent on its hydrolysis and condensation reactions. Molecular modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these processes for trialkoxysilanes. hydrophobe.org
The hydrolysis of this compound involves the stepwise substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) upon reaction with water. This process is typically catalyzed by either an acid or a base. semanticscholar.org Computational models have shown that under acidic conditions, the reaction proceeds via protonation of an ethoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic catalysis, a hydroxide (B78521) ion directly attacks the silicon atom. semanticscholar.org
The subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds between the hydrolyzed or partially hydrolyzed silane (B1218182) molecules, leading to the formation of oligomers and eventually a cross-linked network. There are two main condensation pathways: water-producing condensation (between two silanol (B1196071) groups) and alcohol-producing condensation (between a silanol group and an ethoxy group). scispace.com
Table 1: Representative Calculated Energy Barriers for Hydrolysis and Condensation of a Model Trialkoxysilane (R-Si(OCH3)3) under Neutral Conditions (Note: These are illustrative values based on DFT calculations of similar molecules and may vary for this compound)
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| First Hydrolysis | None | ~25-30 |
| Second Hydrolysis | None | ~27-32 |
| Third Hydrolysis | None | ~29-34 |
| Dimer Condensation (Water-producing) | None | ~20-25 |
| Dimer Condensation (Alcohol-producing) | None | ~22-27 |
Quantum Chemical Calculations of Reactivity and Structural Stability
Quantum chemical calculations are employed to understand the intrinsic electronic structure, stability, and reactivity of this compound. Methods like DFT can be used to optimize the molecular geometry and calculate various properties. researchgate.net
The structural stability can be assessed by calculating the vibrational frequencies, where the absence of imaginary frequencies indicates a true energy minimum. Key structural parameters such as bond lengths and angles can be precisely determined. For instance, the Si-O and O-C bond lengths in the ethoxy groups, as well as the C=C bond in the pentenyl chain, are of particular interest.
Reactivity can be analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. hydrophobe.org The presence of the pent-4-enyl group introduces a region of high electron density (the C=C double bond) which can influence the molecule's reactivity, for example, in hydrosilylation or other addition reactions.
Table 2: Calculated Structural and Electronic Properties for a Model Alkenyltrialkoxysilane (Note: These are representative values and would require specific calculations for this compound)
| Property | Calculated Value |
| Si-O Bond Length | ~1.65 Å |
| O-C Bond Length | ~1.43 Å |
| C=C Bond Length | ~1.34 Å |
| Si-O-C Bond Angle | ~125° |
| HOMO Energy | -7.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
Simulation of Interfacial Interactions and Self-Assembled Monolayer Formation
Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of this compound molecules at interfaces, such as on a silica (B1680970) or metal oxide surface. researchgate.net These simulations can model the process of self-assembled monolayer (SAM) formation, providing insights into the structure and dynamics of the resulting film. bawue.denih.gov
The simulation typically starts with placing a number of silane molecules near a hydroxylated surface in a simulation box, often with explicit solvent molecules. The interactions are governed by a force field that describes the potential energy of the system as a function of atomic positions. researchgate.net
MD simulations can reveal the orientation of the adsorbed molecules, showing how the triethoxy headgroup interacts with the surface hydroxyls, leading to covalent bond formation after hydrolysis. bawue.de The simulations can also predict the packing density, tilt angle of the alkyl chains, and the degree of ordering within the SAM. researchgate.net For this compound, the terminal double bond of the pentenyl chain would be exposed at the SAM surface, making it available for further chemical modification. The flexibility and length of the pentenyl chain will influence the packing and ordering of the monolayer. mpg.de
Table 3: Typical Simulation Parameters for Alkylsilane SAMs on a Silica Surface (Note: These are general parameters and would be adapted for a specific simulation of this compound)
| Parameter | Description | Typical Value/Model |
| Force Field | Describes interatomic potentials | COMPASS, CHARMM, AMBER |
| Substrate Model | Representation of the surface | Amorphous or crystalline silica with hydroxyl groups |
| Ensemble | Thermodynamic conditions | NVT (constant number of particles, volume, temperature) or NPT (constant pressure) |
| Temperature | Simulation temperature | 298 K (Room Temperature) |
| Simulation Time | Duration of the simulation | Several nanoseconds |
| Coverage Density | Molecules per unit area | 2-5 molecules/nm² |
Predictive Modeling for Material Design and Performance Optimization
Computational modeling can be used in a predictive capacity to design materials with desired properties based on this compound. By systematically varying molecular parameters in simulations, one can screen for optimal performance without extensive experimental work.
For example, in the context of polymer composites, this compound acts as a coupling agent to improve the adhesion between an inorganic filler (like silica) and an organic polymer matrix. Predictive modeling can be used to study the interfacial region between the silane-treated filler and the polymer. MD simulations can calculate the work of adhesion, which is a measure of the strength of the interface. researchgate.net
By modeling different surface coverages of the silane on the filler or by computationally modifying the length or functionality of the organic chain (e.g., replacing the pentenyl group with other functional groups), the effect on the interfacial strength can be predicted. This allows for the in-silico design of silane coupling agents tailored for specific polymer matrices to optimize mechanical properties like tensile strength and modulus of the composite material.
Furthermore, quantum chemical calculations can predict the reactivity of the terminal pentenyl group towards different polymerization or cross-linking reactions, guiding the selection of appropriate chemistries for incorporating the silane-modified surface into a polymer network.
Advanced Characterization Techniques in Triethoxy Pent 4 Enyl Silane Research
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are paramount in providing detailed information about the molecular structure and chemical bonding within Triethoxy(pent-4-enyl)silane. They are also crucial for monitoring the progress of reactions such as hydrolysis and condensation.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by its chemical bonds. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. The resulting FTIR spectrum is a unique fingerprint of the molecule.
In the analysis of this compound, FTIR is instrumental in confirming the presence of key functional groups. The spectrum will prominently feature strong absorption bands corresponding to the Si-O-C linkages of the ethoxy groups. The aliphatic C-H stretching vibrations of the pentenyl and ethoxy groups are also readily identifiable. Furthermore, the presence of the terminal alkene group (C=C) in the pentenyl chain gives rise to a characteristic stretching vibration.
FTIR is also invaluable for monitoring the hydrolysis and condensation reactions of this compound. During hydrolysis, the intensity of the Si-O-C bands decreases, while a broad band corresponding to the O-H stretching of newly formed silanol (B1196071) (Si-OH) groups appears. Subsequent condensation is marked by the appearance of bands associated with the formation of siloxane (Si-O-Si) bridges.
Table 1: Characteristic FTIR Absorption Bands for this compound and its Reaction Products
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3075 | =C-H stretching | Alkene |
| 2975-2885 | C-H stretching | Alkyl (CH₃, CH₂) |
| ~1640 | C=C stretching | Alkene |
| 1100-1000 | Si-O-C stretching | Ethoxy group |
| ~960 | Si-OH stretching | Silanol |
| 1100-1000 | Si-O-Si stretching | Siloxane |
Note: The exact positions of the peaks can vary slightly depending on the molecular environment and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic arrangement and connectivity in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the molecular structure of this compound.
¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethoxy groups (a quartet for the -O-CH₂- protons and a triplet for the -CH₃ protons) and the pentenyl chain. The terminal vinyl protons will appear in the characteristic downfield region for alkenes. The integration of the peak areas gives the relative number of protons of each type, confirming the structure.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will give a separate signal. The spectrum will show peaks corresponding to the two carbons of the ethoxy groups and the five carbons of the pentenyl chain, including the two sp²-hybridized carbons of the double bond.
²⁹Si NMR: Silicon-29 NMR is particularly useful for studying silicon-containing compounds. The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom. unavarra.es For this compound, a single resonance is expected in the region typical for trialkoxysilanes. This technique is also highly effective in monitoring hydrolysis and condensation reactions, as the formation of silanol (Si-OH) and siloxane (Si-O-Si) bonds causes a significant shift in the ²⁹Si resonance.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Si-O-CH₂-CH₃ | ~3.8 | Quartet (q) |
| Si-O-CH₂-CH₃ | ~1.2 | Triplet (t) |
| =CH₂ | 4.9-5.1 | Multiplet (m) |
| -CH= | 5.7-5.9 | Multiplet (m) |
| -CH₂-CH= | ~2.1 | Multiplet (m) |
| Si-CH₂-CH₂- | ~0.7 | Multiplet (m) |
| -CH₂-CH₂-CH₂- | ~1.5 | Multiplet (m) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-O-C H₂-CH₃ | ~58 |
| Si-O-CH₂-C H₃ | ~18 |
| =C H₂ | ~114 |
| -C H= | ~138 |
| -C H₂-CH= | ~33 |
| Si-C H₂-CH₂- | ~12 |
| -CH₂-C H₂-CH₂- | ~29 |
Table 4: Predicted ²⁹Si NMR Chemical Shifts for this compound and its Derivatives
| Silicon Environment | Predicted Chemical Shift (δ, ppm) |
| R-Si(OEt)₃ | -58 to -60 |
| R-Si(OEt)₂(OH) | Shift upfield from parent |
| R-Si(OEt)(OH)₂ | Shift further upfield |
| R-Si(OH)₃ | Shift further upfield |
| (R-SiO₁.₅)n (T-structure) | -65 to -70 |
Note: Predicted chemical shifts are based on data for analogous compounds and may vary.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting Raman spectrum provides a "vibrational fingerprint" of the molecule, revealing information about its structure and bonding. eurekalert.orglabmedica.com
For this compound, Raman spectroscopy is particularly effective for identifying non-polar bonds that are weak or absent in the FTIR spectrum. The C=C stretching vibration of the pentenyl group, for example, typically gives a strong and sharp signal in the Raman spectrum. Similarly, the Si-C bond and the symmetric vibrations of the Si-O-C linkages are often more prominent in Raman than in FTIR. This makes Raman spectroscopy a valuable tool for confirming the presence of the organic substituent and for studying the integrity of the molecule. It is also used to analyze the formation of siloxane networks during polymerization. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain information about its structure by analyzing its fragmentation pattern.
In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio. The mass spectrum shows the relative abundance of each ion. For this compound, the molecular ion peak would confirm its molecular weight.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkoxysilanes include the loss of alkoxy groups and cleavage of the alkyl chain. The analysis of these fragments helps to confirm the presence of the triethoxy and pentenyl groups and their connectivity to the silicon atom.
Microscopic and Morphological Characterization
Microscopic techniques are essential for visualizing the surface morphology of substrates that have been modified with this compound. These methods provide insights into the quality and structure of the resulting silane (B1218182) layer.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of material nanostructures. mdpi.com In the context of this compound applications, particularly in the formulation of nanocomposites, TEM provides direct visual evidence of the dispersion and morphology of nanoparticles within a polymer matrix. nih.govresearchgate.net
When nanoparticles, such as silica (B1680970), are functionalized with this compound, TEM can be used to visualize the resulting surface modification. nih.gov The technique allows researchers to assess the thickness and uniformity of the silane coating on individual particles. Furthermore, within a composite material, TEM analysis reveals how effectively the silane-treated nanoparticles are dispersed. It can distinguish between a desirable, homogeneous distribution of individual particles and the formation of agglomerates, which can be detrimental to the material's mechanical properties. While TEM provides exceptional spatial resolution, it typically analyzes a very small sample area, which can limit statistical reliability. mdpi.com Therefore, it is often used in conjunction with other techniques to build a comprehensive understanding of the material's structure. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the topography of a surface at the nanometer scale. nih.gov It is particularly valuable for studying the self-assembled monolayers (SAMs) that this compound and other trialkoxysilanes form on hydroxylated substrates like silicon wafers. mpg.de
AFM studies on analogous triethoxysilanes reveal the growth mechanism and morphology of the resulting films. For instance, research on long-chain alkylsilanes like Octadecyltriethoxysilane (OTS) shows that film growth proceeds through the formation of islands that expand and coalesce over time. mpg.de The surface morphology and roughness change significantly during this process. Initially, the surface may be relatively smooth with low root-mean-square (rms) roughness. As the silanization reaction proceeds, the surface becomes more uniform, but can also exhibit distinct domains, representing ordered and disordered regions within the monolayer. mpg.de
The data below, derived from studies on various triethoxysilanes, illustrates the type of quantitative roughness information that can be obtained using AFM. mpg.de
| Silane | Reaction Time (min) | RMS Roughness (nm) | Surface Morphology Description |
|---|---|---|---|
| OTS | 30 | 0.25 ± 0.03 | Small, isolated islands on the substrate. |
| OTS | 60 | 0.34 ± 0.03 | Nearly full coverage with some dark pits remaining. |
| OTS | 240 | 0.67 ± 0.04 | Bright patches (ordered domains) and dark pits (disordered domains) emerge. |
| DTS | 240 | 0.45 ± 0.04 | Relatively uniform and ordered monolayer. |
| PTS | 240 | 0.24 ± 0.03 | Poorly ordered film. |
Surface-Specific Characterization Techniques
Ellipsometry for Thin Film Thickness Determination
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants of thin films. researchgate.netparksystems.com It is highly sensitive, capable of measuring films down to a single monolayer, making it ideal for characterizing the self-assembled layers formed by this compound. parksystems.comresearchgate.net The technique works by measuring the change in the polarization state of light upon reflection from a sample surface. researchgate.net By fitting the experimental data to an optical model, the thickness of the silane layer can be calculated with sub-nanometer precision. mpg.de
Research on the formation of SAMs from various triethoxysilanes demonstrates that ellipsometry can monitor the kinetics of film growth over time. mpg.de The thickness increases as more silane molecules hydrolyze and bond to the surface and to each other. The final thickness is related to the length and orientation of the silane molecule. For example, longer-chain silanes like OTS form thicker monolayers than shorter-chain ones like Propyltriethoxysilane (PTS). mpg.de
The following table presents ellipsometric thickness data for SAMs formed from different triethoxysilanes, showing the evolution of film thickness over time. mpg.de
| Silane | Reaction Time (min) | Film Thickness (nm) |
|---|---|---|
| PTS | 240 | 0.47 ± 0.02 |
| DTS | 60 | 0.9 ± 0.2 |
| DTS | 240 | 1.43 ± 0.02 |
| OTS | 60 | 1.2 ± 0.2 |
| OTS | 240 | 1.9 ± 0.2 |
| OTS | 1440 | 2.33 ± 0.02 |
Contact Angle Measurements for Surface Wettability and Hydrophobicity
Contact angle goniometry is a widely used method to quantify the wettability of a surface. nih.govaalto.fi The contact angle, measured by placing a droplet of a liquid (typically water) on the surface, indicates the degree of hydrophilicity or hydrophobicity. aalto.fi A low contact angle (<90°) signifies a hydrophilic (water-attracting) surface, while a high contact angle (>90°) indicates a hydrophobic (water-repelling) surface. researchgate.net
When a hydrophilic substrate like glass or silicon oxide is treated with this compound, the surface chemistry is altered. The silane forms a covalent bond with the surface, and the pentenyl group is oriented outwards, creating a more nonpolar, organic-like surface. This modification leads to a significant increase in the water contact angle, signifying a transition from a hydrophilic to a hydrophobic state. mpg.de The magnitude of the contact angle provides information about the quality and packing density of the silane monolayer; a well-ordered, densely packed monolayer typically results in a higher contact angle. mpg.deresearchgate.net
The table below shows how the water contact angle changes on a silicon oxide surface after treatment with different triethoxysilanes. mpg.de
| Silane | Reaction Time (min) | Water Contact Angle (°) |
|---|---|---|
| Bare Substrate | - | <10 |
| PTS | 240 | 78 ± 2 |
| DTS | 240 | 100 ± 2 |
| OTS | 240 | 106 ± 2 |
| DPES | 240 | 62 ± 2 |
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. It works by irradiating a material with X-rays and measuring the diffraction pattern produced. This pattern is unique to the crystalline phases present in the sample.
In the study of materials involving this compound, XRD serves two primary purposes. First, when this silane is used to treat crystalline inorganic fillers (e.g., silica, alumina, calcium carbonate) for use in composites, XRD is essential for characterizing the filler itself. It can identify the specific crystalline phase of the filler and determine its crystallite size and degree of crystallinity. This is crucial because the performance of the composite can be influenced by the filler's crystal structure.
Second, XRD can be used to investigate whether the silanization process or subsequent composite manufacturing steps (like high-temperature mixing) induce any phase changes in the filler material. However, for the thin, often amorphous or poorly ordered self-assembled monolayers formed by the silane itself on a substrate, XRD is generally less informative than techniques like AFM or ellipsometry. nih.gov The signal from such a thin, non-crystalline layer is typically too weak to be detected or appears only as a very broad, diffuse background signal.
Rheological and Mechanical Property Assessment of Modified Materials
The primary function of this compound in many applications is to act as a coupling agent in polymer composites, bridging the interface between an inorganic filler and the organic polymer matrix. bohrium.comvot.pl This improved interfacial adhesion directly impacts the material's processability (rheology) and its final performance (mechanical properties). mdpi.comresearchgate.net
Rheological assessment involves studying the flow and deformation of the material in its molten or liquid state. Techniques like torque rheometry are used to monitor changes in viscosity and cross-linking behavior during the compounding of the composite. The addition of a silane coupling agent can influence the rheological properties by improving the wetting and dispersion of the filler within the polymer matrix, which may affect the viscosity of the composite slurry or melt. mdpi.com For example, studies on rubber composites show that the addition of silanes can increase the maximum torque during curing, which is indicative of a higher cross-linking density. mdpi.com
Mechanical property assessment quantifies the performance of the final, cured composite material. Standard tests include tensile strength, Young's modulus, elongation at break, and impact strength. bohrium.commdpi.commdpi.com By creating strong covalent bonds at the filler-polymer interface, the silane coupling agent facilitates efficient stress transfer from the flexible polymer matrix to the rigid filler particles. researchgate.net This results in a composite material with significantly enhanced mechanical properties, such as higher tensile strength and modulus, compared to an untreated equivalent. vot.plmdpi.com
The following table summarizes research findings on the effect of different silane coupling agents on the rheological and mechanical properties of an EPDM rubber composite filled with calcium carbonate. mdpi.com
| Silane Type | Max. Torque (MH) (dN.m) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| None | 15.01 | 7.7 | 410 |
| ETMS | 15.82 | 6.9 | 360 |
| VTMS | 16.15 | 10.5 | 350 |
| Geniosil XL 33 | 16.42 | 11.2 | 340 |
Melt Flow Index (MFI) for Polymer Processability
The Melt Flow Index (MFI) is a critical measurement used to assess the flowability and, by extension, the processability of thermoplastic polymers. It quantifies the mass of a polymer in grams that flows through a capillary die of a specific diameter and length in ten minutes, under a prescribed temperature and load. The MFI is inversely proportional to the melt viscosity of the polymer; a higher MFI value indicates lower viscosity and easier flow, which is often desirable for processes like injection molding. Conversely, a lower MFI suggests higher viscosity and greater melt strength, which can be advantageous for extrusion or blow molding.
In the context of this compound, its primary role is to be grafted onto a polymer backbone, which can then undergo moisture-induced crosslinking. The initial grafting process, before significant crosslinking occurs, can influence the MFI. Research on similar vinyl silanes, such as Vinyltrimethoxysilane (VTMS), has shown that increasing the concentration of the silane grafted onto the polymer leads to a decrease in the MFI value. This is attributed to an increase in the molecular weight and the introduction of branched structures on the polymer chains, which restricts their mobility and increases melt viscosity. Therefore, MFI is a key quality control parameter to ensure that the silane-grafted polymer remains processable before the final crosslinking step.
Table 1: Effect of Silane Concentration on Melt Flow Index (MFI) of a Polyolefin Illustrative data based on typical findings for vinyl silane-grafted polyolefins.
Gel Content Determination for Crosslinking Degree
Gel content determination is a fundamental technique to quantify the extent of crosslinking in a polymer. The "gel" is the three-dimensional, insoluble network formed during the crosslinking reaction, while the "sol" is the remaining soluble, uncrosslinked fraction. The degree of crosslinking is directly proportional to the gel content. For polymers modified with this compound, the crosslinking occurs via hydrolysis of the triethoxy groups to form silanols, followed by a condensation reaction that creates stable siloxane (Si-O-Si) crosslinks.
The most common method for determining gel content is solvent extraction. A cured sample of a known weight is immersed in a suitable solvent (e.g., xylene for polyethylene) at an elevated temperature for a specified period. The solvent dissolves the soluble, uncrosslinked polymer chains. The remaining insoluble gel is then dried to a constant weight. The gel content is calculated as the weight percentage of the dried gel relative to the initial sample weight. Studies on silane-crosslinked polymers consistently show that the gel content increases with higher concentrations of the silane coupling agent, as this provides more sites for the formation of the crosslinked network.
Table 2: Influence of this compound Concentration on Gel Content Representative data illustrating the expected trend.
Hot Set Test for Thermo-Mechanical Performance
The Hot Set Test is a standardized method used to evaluate the thermo-mechanical performance and stability of crosslinked materials, particularly in the wire and cable industry. This test measures the material's resistance to deformation under a specific load at an elevated temperature (e.g., 200°C), which is typically above the crystalline melting point of the polymer. The test involves hanging a dumbbell-shaped specimen with a specified weight in an oven for a set time (e.g., 15 minutes) and measuring the percentage of elongation. A low elongation value indicates a high degree of crosslinking and good dimensional stability at high temperatures.
For materials crosslinked with this compound, the Hot Set Test provides a direct measure of the effectiveness of the siloxane network in maintaining the material's structural integrity above its melting point. A well-crosslinked material will exhibit low elongation, as the covalent crosslinks prevent the polymer chains from flowing freely. Research has established a strong correlation where higher gel content leads to improved performance in the Hot Set Test (i.e., lower elongation).
Table 3: Hot Set Test Results for a Silane-Crosslinked Polymer Data based on typical performance of silane-crosslinked polyethylene (B3416737).
Interfacial Shear Bond Strength for Adhesion Quantification
When this compound is used as a coupling agent in composites, its primary function is to improve the adhesion between an inorganic filler (like glass fibers or silica) and an organic polymer matrix. The Interfacial Shear Bond Strength (ISBS) is a quantitative measure of the effectiveness of this adhesion. A high ISBS indicates a strong interface, which is essential for efficient stress transfer from the matrix to the filler, thereby enhancing the mechanical properties of the composite.
The ISBS can be measured using various micro-mechanical tests, such as the fiber pull-out test. In this test, a single fiber is embedded to a specific length within a small bead of the polymer matrix. A tensile force is then applied to pull the fiber out of the matrix, and the load required for debonding is recorded. This load is used to calculate the shear strength at the interface. Research on similar silane coupling agents, like 3-methacryloxypropyltrimethoxysilane (MPS), has demonstrated that silane treatment significantly increases the ISBS compared to untreated fillers. The concentration of the silane solution used for treatment also plays a crucial role, with an optimal concentration typically yielding the highest bond strength.
Table 4: Interfacial Shear Bond Strength (ISBS) of Glass Fiber-Polymer Composite Illustrative data based on findings for methacryloxy-functional silanes.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers modified with this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are
Future Research Directions and Emerging Applications of Triethoxy Pent 4 Enyl Silane
Development of Novel Synthetic Routes for Enhanced Sustainability
The future of chemical synthesis lies in the development of sustainable and environmentally benign processes. For Triethoxy(pent-4-enyl)silane, research is moving beyond traditional synthesis methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the adoption of catalytic systems that offer high efficiency and selectivity under mild conditions. For instance, the use of earth-abundant metal catalysts, such as cobalt, for the dehydrogenative coupling of hydrosilanes with alcohols presents a more sustainable alternative to platinum-based catalysts often used in hydrosilylation. nih.gov This methodology not only avoids the use of expensive and scarce precious metals but also generates hydrogen gas as the only byproduct, contributing to a circular economy. nih.gov
Future research will likely focus on optimizing these catalytic systems for the specific synthesis of this compound. This includes exploring a wider range of non-precious metal catalysts, investigating the use of green solvents derived from biomass, and developing continuous flow processes that can improve efficiency and scalability. text2fa.irnih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these developments. nih.govresearchgate.net
Tailoring Molecular Design for Specific Material Performance Demands
The versatility of this compound lies in the ability to independently modify its two key functional groups: the pent-4-enyl chain and the triethoxysilyl group. This allows for the precise tailoring of its molecular structure to meet the demands of specific material applications.
The terminal double bond of the pent-4-enyl group serves as a reactive handle for a variety of organic transformations, including thiol-ene "click" chemistry, radical polymerization, and metathesis reactions. This enables the grafting of a wide range of functional moieties onto the silane (B1218182), thereby altering the surface properties of materials to which it is applied. For example, the introduction of hydrophobic or hydrophilic chains can control wettability, while the attachment of bioactive molecules can impart biocompatibility.
The triethoxysilyl group, on the other hand, is responsible for the compound's ability to bond to inorganic substrates and to form cross-linked siloxane networks. The rate of hydrolysis and condensation of the ethoxy groups can be controlled by adjusting factors such as pH and catalyst, allowing for the formation of well-defined and stable interfaces between organic and inorganic materials. evitachem.com This is crucial for enhancing the mechanical strength, adhesion, and durability of composite materials.
Future research in this area will focus on creating a library of this compound derivatives with a diverse range of functionalities. This will involve the development of efficient and selective methods for modifying the pent-4-enyl group and a deeper understanding of the hydrolysis and condensation behavior of the triethoxysilyl group in different chemical environments.
Exploration in Advanced Functional Materials and Technologies
The unique properties of this compound make it a promising candidate for a wide range of advanced functional materials and technologies.
Smart Materials and Responsive Surfaces
The ability to functionalize the pent-4-enyl group opens up possibilities for creating smart materials and responsive surfaces. By attaching stimuli-responsive molecules, materials coated with this compound derivatives could change their properties in response to external triggers such as light, temperature, or pH. For example, grafting with thermoresponsive polymers could lead to surfaces that switch between being hydrophilic and hydrophobic with changes in temperature, finding applications in areas such as smart windows and controlled-release systems.
Integration into Biomedical and Bio-Interface Applications
In the biomedical field, this compound can be used to modify the surfaces of implants and medical devices to improve their biocompatibility and performance. The silane can act as a coupling agent to immobilize biomolecules, such as peptides or enzymes, onto a substrate, creating a bio-interface that can promote tissue integration and prevent biofouling.
Furthermore, the ability to form hydrogels through the cross-linking of the silane moieties makes it a candidate for drug delivery applications. Silane-modified hyaluronic acid hydrogels, for instance, have shown promise for the controlled release of antibacterial drugs. nih.gov The specific structure of this compound, with its flexible pentenyl spacer, could offer advantages in terms of drug loading capacity and release kinetics.
Applications in Energy-Related Materials and Devices
The field of energy generation and storage also presents opportunities for the application of this compound. In solar energy, silanes are used in the manufacturing of solar panels to improve their efficiency and durability. dakenchem.com The ability of this compound to form stable interfaces could be beneficial for enhancing the performance of perovskite solar cells, a promising next-generation photovoltaic technology.
In energy storage, silanes are being investigated as electrolyte additives in lithium-ion batteries to improve their safety and cycle life. researchgate.net The formation of a stable solid-electrolyte interphase (SEI) on the electrode surface is crucial for battery performance, and the cross-linking ability of this compound could be harnessed to create a robust and ionically conductive SEI layer.
Interdisciplinary Research Integrating this compound in Novel Scientific Fields
The full potential of this compound will be realized through interdisciplinary research that brings together expertise from chemistry, materials science, engineering, and biology. The development of advanced materials for the applications described above will require a collaborative approach.
For example, the design of novel biomedical devices will necessitate a close partnership between chemists synthesizing new silane derivatives and biologists evaluating their biocompatibility and efficacy. Similarly, the development of next-generation energy technologies will require collaboration between materials scientists creating new electrode and electrolyte materials and engineers designing and testing new device architectures.
Q & A
Basic: What are the optimal synthetic routes for preparing triethoxy(pent-4-enyl)silane with high purity?
Methodological Answer:
this compound can be synthesized via direct alkoxylation using silicon powder and ethanol under controlled conditions. This method avoids chlorine-containing intermediates (common in chlorosilane routes), reducing impurities like residual HCl or chlorinated byproducts . Key steps include:
Reacting silicon powder with anhydrous ethanol at elevated temperatures (80–120°C) in an inert atmosphere.
Introducing pent-4-enyl groups via a hydrosilylation reaction using a platinum catalyst (e.g., Speier’s catalyst).
Purification via fractional distillation under reduced pressure to isolate the product (boiling point: ~200–220°C).
Advantages of this route include fewer synthesis steps, higher resource efficiency, and reduced contamination from halides .
Basic: How does the alkoxy group (ethoxy vs. methoxy) influence the stability and reactivity of this compound?
Methodological Answer:
Ethoxy groups enhance hydrolytic stability compared to methoxy groups due to steric hindrance and slower hydrolysis kinetics. For example:
- Hydrolysis Rate : Triethoxy derivatives hydrolyze ~10x slower than trimethoxy analogs in aqueous ethanol (pH 7, 25°C), as confirmed by kinetic studies using <sup>29</sup>Si NMR .
- Handling : Ethoxysilanes are less toxic and less prone to spontaneous condensation, making them safer for storage and reactions requiring controlled moisture exposure .
Advanced: What strategies enable regioselective functionalization of the pent-4-enyl group in this compound?
Methodological Answer:
The terminal alkene in the pent-4-enyl group can be selectively modified using:
Hydroboration-Oxidation : React with 9-BBN (9-borabicyclo[3.3.1]nonane) to form a boron adduct at the less substituted alkene position, followed by oxidation to yield a primary alcohol .
Epoxidation : Use m-CPBA (meta-chloroperbenzoic acid) to generate an epoxide, enabling downstream nucleophilic ring-opening reactions .
Thiol-ene Click Chemistry : UV-initiated reaction with thiols (e.g., mercaptopropyl silanes) for rapid, quantitative functionalization .
Key Consideration : Monitor reaction progress via <sup>1</sup>H NMR to track alkene conversion and avoid over-functionalization.
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in crosslinking applications?
Methodological Answer:
Discrepancies in crosslinking efficiency often arise from variations in:
- Moisture Content : Controlled humidity (40–60% RH) ensures consistent hydrolysis rates. Use Karl Fischer titration to quantify trace water in solvents .
- Catalyst Selection : Titanium-based catalysts (e.g., Ti(OiPr)4) accelerate condensation vs. tin-based systems, which may favor side reactions. Validate via FT-IR monitoring of Si-O-Si network formation (peak: 1080 cm<sup>-1</sup>) .
- Substrate Compatibility : Hydrophobic substrates may require pre-treatment with plasma or primers to enhance adhesion.
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C/<sup>29</sup>Si NMR : Assign peaks for ethoxy groups (δ 1.2 ppm, triplet for CH3; δ 3.8 ppm, quartet for CH2) and pent-4-enyl protons (δ 5.0–5.8 ppm, multiplet) .
- GC-MS : Quantify purity (>98%) and detect volatile byproducts (e.g., tetraethoxysilane) using a DB-5 column (30 m, 0.25 mm ID) .
- Elemental Analysis : Verify silicon content (theoretical: ~12.5%) to confirm stoichiometry .
Advanced: How can this compound be tailored for fluorophilic applications?
Methodological Answer:
Introduce fluorinated moieties via:
Post-Synthetic Modification : React the alkene with perfluoroalkyl iodides (e.g., C6F13I) under radical initiation (AIBN, 70°C) to yield fluorocarbon-grafted silanes .
Co-condensation with Fluorosilanes : Blend with triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane during sol-gel synthesis to create hybrid films with tunable surface energy (contact angle: 110–150°) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to limit exposure to ethanol vapors released during hydrolysis.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (risk code: H319) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid to hydrolyze residual silane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
